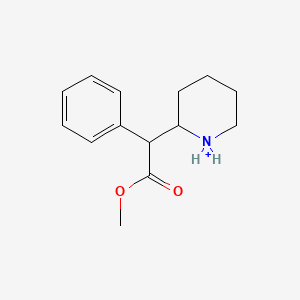
Methylphenidate(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphenidate(1+) is an ammonium ion derivative. It is a conjugate acid of a methylphenidate.
Scientific Research Applications
Mechanism of Action and Clinical Efficacy
- Methylphenidate is primarily used as a central nervous system stimulant with a unique mechanism of action different from amphetamines. It's FDA-approved for treating attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Beyond these, its efficacy extends to aiding patients with traumatic brain injury, stroke, cancer, and HIV infection. Placebo-controlled trials show its effectiveness as an adjunct therapy in depression and pain treatment (Challman & Lipsky, 2000).
Methylphenidate in Neurological Diseases
- While extensively researched, methylphenidate's use in cognitive and behavioral dysfunction in children with epilepsy, brain tumor, leukemia, closed brain injury, encephalitis, meningitis, or mental retardation remains controversial. There's limited data on its efficacy and side effects in children with these neurological illnesses (Weber & Lütschg, 2002).
Pharmacokinetics and Brain Binding
- Methylphenidate shows different binding and pharmacokinetics in the human and baboon brain. Notably, the d-threo enantiomer is responsible for its therapeutic effect, indicated by its higher uptake in basal ganglia and impact on striatal dopamine concentration (Ding et al., 1997).
Long-Term Effects Study
- A study called ADDUCE (Attention Deficit Hyperactivity Disorder Drugs Use Chronic Effects) is focused on investigating the long-term effects of methylphenidate on children and adolescents with ADHD, covering aspects like growth, psychiatric, neurological, and cardiovascular health (Inglis et al., 2016).
Neuroimaging Insights
- Clinical neuroimaging, particularly PET and MRI, has significantly contributed to understanding the neuropharmacology of methylphenidate. These techniques help determine the molecular targets of methylphenidate, action kinetics, and the impacted brain networks and connectivity (Zimmer, 2017).
Metabolism and Stereoselective Hydrolysis
- Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. The enzyme has a higher catalytic efficiency for the l-enantiomer compared to the d-enantiomer, aligning with the observed stereoselective clearance of methylphenidate in humans (Sun et al., 2004).
Connectomic Effects on Resting Brain
- Methylphenidate affects the brain's intrinsic network architecture, as shown in a study using resting state imaging with multivariate pattern classification. The drug's effects were noted across multiple networks, particularly visual, somatomotor, and default networks (Sripada et al., 2013).
properties
Molecular Formula |
C14H20NO2+ |
|---|---|
Molecular Weight |
234.31 g/mol |
IUPAC Name |
methyl 2-phenyl-2-piperidin-1-ium-2-ylacetate |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/p+1 |
InChI Key |
DUGOZIWVEXMGBE-UHFFFAOYSA-O |
Canonical SMILES |
COC(=O)C(C1CCCC[NH2+]1)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)

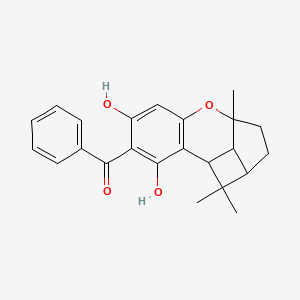
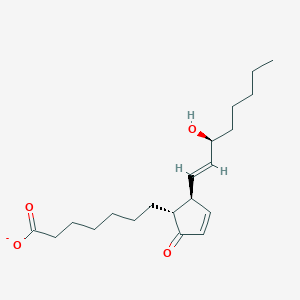
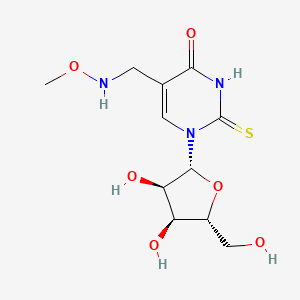


![sodium;4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate](/img/structure/B1260993.png)


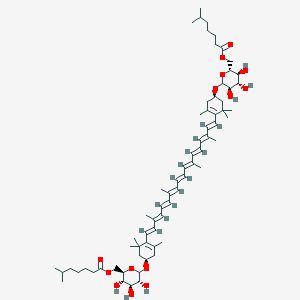
![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)

